1,3,5-triazine-2,4,6-triamine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

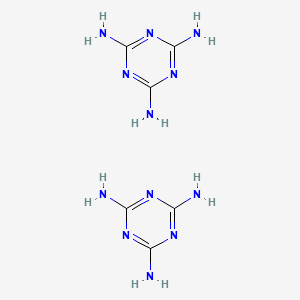

Structure

3D Structure of Parent

属性

分子式 |

C6H12N12 |

|---|---|

分子量 |

252.24 g/mol |

IUPAC 名称 |

1,3,5-triazine-2,4,6-triamine |

InChI |

InChI=1S/2C3H6N6/c2*4-1-7-2(5)9-3(6)8-1/h2*(H6,4,5,6,7,8,9) |

InChI 键 |

HCITUYXHCZGFEO-UHFFFAOYSA-N |

规范 SMILES |

C1(=NC(=NC(=N1)N)N)N.C1(=NC(=NC(=N1)N)N)N |

产品来源 |

United States |

Foundational & Exploratory

1,3,5-triazine-2,4,6-triamine fundamental properties

An In-Depth Technical Guide to the Fundamental Properties of 1,3,5-Triazine-2,4,6-triamine (Melamine) for Research and Development

Introduction

This compound, more commonly known as melamine, is a nitrogen-rich organic compound first synthesized by the German chemist Justus von Liebig in 1834.[1] With a molecular formula of C₃H₆N₆, this chemical is built upon a stable 1,3,5-triazine skeleton—a heterocyclic aromatic ring of alternating carbon and nitrogen atoms—with three appended amino groups.[1][2] This structure confers remarkable thermal stability and a high nitrogen content (66% by mass), which are pivotal to its widespread industrial applications.[1][2] While extensively known for its role in the production of durable thermosetting plastics through reaction with formaldehyde, such as those used in high-pressure laminates (e.g., Formica), dinnerware, and coatings, the melamine scaffold is also a subject of significant interest in medicinal chemistry and drug development.[1][3][4] Its derivatives have been explored for a range of therapeutic applications, including as potential treatments for African trypanosomiasis and in various anticancer, antiviral, and antimalarial agents.[1][5]

This guide provides a comprehensive technical overview of the fundamental properties of this compound, designed for researchers, scientists, and drug development professionals. It delves into its physicochemical characteristics, synthesis and reactivity, analytical methodologies, and toxicological profile, offering the foundational knowledge required to leverage this versatile molecule in a research and development context.

Section 1: Physicochemical Properties

The properties of melamine are dictated by its unique molecular structure. The planar, aromatic triazine ring provides rigidity and thermal stability, while the three exocyclic amino groups are sites for hydrogen bonding and chemical reactions. This combination results in a white, crystalline solid with a high melting point and limited solubility in most common solvents.[1][3]

Table 1: Core Physicochemical Properties of Melamine

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Common Name | Melamine, Cyanurotriamide | [1] |

| CAS Number | 108-78-1 | [1][6] |

| Molecular Formula | C₃H₆N₆ | [1][3][6] |

| Molar Mass | 126.12 g·mol⁻¹ | [1][7] |

| Appearance | White solid, colorless monoclinic crystals | [1][7] |

| Density | 1.573 g/cm³ | [1] |

| Melting Point | 343-354 °C (decomposes) | [1][7] |

| Boiling Point | Sublimes | [1] |

| Water Solubility | 3.24 g/L (at 20 °C) | [1] |

| logP (Octanol/Water) | -1.22 | [8] |

| pKa (Conjugate Acid) | 5.0 | [7] |

The low solubility in water and most organic solvents is a critical consideration for experimental design.[1][9] While slightly soluble in water, its solubility increases at higher temperatures.[7] The basicity, indicated by its pKa value, allows for the formation of salts with various inorganic and organic acids.[9][10]

Section 2: Synthesis and Reactivity

Industrial Synthesis from Urea

The dominant industrial production method for melamine starts from urea ((NH₂)₂CO), a readily available and inexpensive feedstock.[1][11] This process is often integrated with urea production facilities, as it utilizes ammonia, a key reactant in urea synthesis.[1] The reaction proceeds through a high-temperature, catalyzed process that can be summarized in two main steps:

-

Endothermic Decomposition of Urea: Molten urea is heated, decomposing into isocyanic acid (HNCO) and ammonia (NH₃).[1]

-

Exothermic Trimerization and Condensation: The highly reactive isocyanic acid trimerizes to form cyanuric acid. This intermediate then condenses with the ammonia released in the first step to form melamine, releasing carbon dioxide and water.[1][3]

The overall reaction is: 6 (NH₂)₂CO → C₃H₆N₆ + 6 NH₃ + 3 CO₂[1]

Alternative Synthesis Routes

Historically, melamine was produced from calcium cyanamide, which was converted to dicyandiamide and then heated.[1] For laboratory-scale synthesis of substituted triazines, a common precursor is cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The chlorine atoms on cyanuric chloride are highly susceptible to sequential nucleophilic substitution, allowing for the controlled introduction of various functional groups (alkoxy, amino, or thio) to create a diverse range of triazine derivatives.[12][13]

Key Reactivity

-

Resin Formation: The most significant reaction of melamine is its condensation polymerization with formaldehyde. This forms methylol-melamine intermediates, which then cross-link upon heating to create hard, durable, and heat-resistant melamine-formaldehyde (MF) resins.[3][10]

-

Salt Formation: As a base, melamine reacts with acids to form salts, such as melamine cyanurate or melamine hydrobromide.[10][14] The formation of highly insoluble melamine cyanurate in the kidneys is the primary mechanism of its toxicity.[10][15]

-

Hydrolysis: Under harsh conditions, such as boiling with aqueous alkali, the amino groups of melamine can be sequentially hydrolyzed to hydroxyl groups, yielding ammeline, ammelide, and finally cyanuric acid.[9]

-

Substitution Reactions: While the amino groups of melamine are less reactive than typical aromatic amines, they can undergo substitution reactions, although often requiring forcing conditions.[4][9] This reactivity is central to its use as a scaffold in drug design.

Section 3: Applications in Research and Drug Development

The 1,3,5-triazine ring is a privileged scaffold in medicinal chemistry due to its metabolic stability, rigid planar structure, and the ability to position three substituents in a defined spatial orientation. This allows for the systematic exploration of chemical space to optimize interactions with biological targets.

-

Scaffold for Drug Design: Melamine and its derivatives serve as a core structure for designing new therapeutic agents.[4] The triazine core acts as a versatile anchor, from which various functional groups can be projected to interact with receptor pockets or enzyme active sites. S-triazine derivatives have shown a wide array of pharmacological activities, including antimicrobial, anticancer, antiviral, and antimalarial properties.[5][12]

-

Known Drug Derivatives: The melamine structure is a component of several established drugs. For example, altretamine (hexamethylmelamine) is an anticancer agent used in the treatment of ovarian cancer.[10][12] Other examples include almitrine, a respiratory stimulant, and cyromazine, a pesticide.[10]

-

Material Science in Drug Delivery: Melamine-based materials, such as melamine-formaldehyde resin composites, have been explored for applications in drug adsorption and controlled release systems.[16] Melamine foam's porous structure also presents opportunities for creating carrier materials.[17]

Section 4: Analytical Methodologies

Accurate detection and quantification of melamine are crucial, particularly in food safety, environmental monitoring, and pharmaceutical quality control.[18][19] Due to its polar nature, chromatographic methods require specific column chemistries for adequate retention.[18]

Common Analytical Techniques:

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for melamine analysis due to its high sensitivity, specificity, and accuracy.[20][21] It is capable of detecting trace levels of melamine in complex matrices.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A reliable confirmation method, though it requires a derivatization step to convert the polar melamine into a more volatile compound suitable for GC analysis.[18]

-

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A more accessible and cost-effective method than MS-based techniques.[20][22] It is suitable for quantifying higher concentrations of melamine. Specialized columns, such as hydrophilic interaction chromatography (HILIC) or mixed-mode columns, are often used to overcome retention issues seen with standard C18 columns.[18][22]

Protocol: HPLC-UV Analysis of Melamine

This protocol provides a generalized methodology for the determination of melamine in a simple matrix, such as a water-soluble pharmaceutical excipient.

Objective: To quantify melamine concentration using HPLC with UV detection.

Methodology:

-

Standard Preparation:

-

Prepare a stock solution of 1000 µg/mL melamine in deionized water.

-

Perform serial dilutions of the stock solution with the mobile phase to create calibration standards ranging from 0.1 µg/mL to 20 µg/mL.

-

-

Sample Preparation:

-

Accurately weigh approximately 1 gram of the sample into a 15-mL centrifuge tube.[22]

-

Add 10 mL of deionized water and vortex for 1 minute to dissolve.[22]

-

Place the tube in an ultrasonic bath for 30 minutes to ensure complete dissolution.[22]

-

Centrifuge the sample at ≥10,000 rpm for 15 minutes to pellet any insoluble material.[22]

-

Filter the supernatant through a 0.2-µm syringe filter into an HPLC vial.[22]

-

-

Chromatographic Conditions:

-

Column: Acclaim® Mixed-Mode WCX-1 or similar hydrophilic interaction column.[22]

-

Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., ammonium acetate), optimized for melamine retention and peak shape.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

UV Detection: 240 nm.

-

-

Analysis and Quantification:

-

Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration).

-

Inject the prepared sample.

-

Identify the melamine peak in the sample chromatogram by comparing its retention time to that of the standards.

-

Quantify the melamine concentration in the sample using the standard curve.

-

Section 5: Toxicology and Safety

Mechanism of Toxicity

Melamine itself has low acute toxicity.[15][23] However, its chronic ingestion, particularly in combination with its structural analogs like cyanuric acid, poses a significant health risk.[15][24]

-

Renal Toxicity: The primary toxic effect is severe kidney damage.[15][23] When melamine and cyanuric acid are co-absorbed into the bloodstream, they concentrate in the renal tubules.[21][24] There, they form highly insoluble, non-covalent crystals of melamine cyanurate through extensive hydrogen bonding.[15][24] These crystals physically block the renal tubules, leading to acute kidney injury, renal failure, and potentially death.[15][24] In humans, melamine can also co-crystallize with uric acid, a normal metabolic byproduct, leading to the formation of kidney stones.[24]

-

Neurotoxicity: Some studies have indicated that melamine may induce neurotoxic effects by disrupting calcium homeostasis in neurons, leading to apoptosis and impaired synaptic function.[25][26]

-

Carcinogenicity and Reproductive Toxicity: High-dose, long-term exposure in animal studies has been linked to the formation of bladder calculi, which can lead to bladder cancer.[23] It is classified by the European Chemicals Agency (ECHA) as a substance suspected of causing cancer and damaging fertility or the unborn child.[8][15]

The World Health Organization (WHO) has established a tolerable daily intake (TDI) for melamine of 0.2 mg per kg of body weight.[27]

Laboratory Safety and Handling

When working with pure melamine powder in a laboratory setting, appropriate safety precautions must be observed.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety goggles with side shields, and chemical-resistant gloves.[8]

-

Engineering Controls: Handle melamine powder in a well-ventilated area or a chemical fume hood to avoid dust inhalation.[8]

-

Handling: Avoid dust formation and accumulation.[8] Prevent contact with skin, eyes, and clothing.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] Keep away from strong acids and strong oxidizing agents.[28]

-

Disposal: Dispose of melamine and contaminated materials as hazardous waste in accordance with local, regional, and national regulations.[8] Do not empty into drains.[8]

Conclusion

This compound is a molecule of significant duality. On one hand, it is a high-volume industrial chemical, forming the backbone of robust polymeric materials that are integral to numerous everyday products. On the other, its stable, versatile triazine core provides a valuable and privileged scaffold for the design and synthesis of novel therapeutic agents. For researchers and drug development professionals, a thorough understanding of its fundamental properties—from its synthesis and reactivity to its analytical detection and toxicological profile—is essential for harnessing its potential while mitigating its risks. This guide serves as a foundational resource to inform and support such endeavors in the laboratory and beyond.

References

- 1. Melamine - Wikipedia [en.wikipedia.org]

- 2. Melamine Structure & Industrial Applications | TJCY Chemical [tjcyindustrialchem.com]

- 3. Melamine: Structure, Formula, Properties & Key Uses [vedantu.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound [webbook.nist.gov]

- 7. This compound [chemister.ru]

- 8. carlroth.com [carlroth.com]

- 9. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 10. atamankimya.com [atamankimya.com]

- 11. What is Melamine Made Of? Find Out the Ingredients and Production Process [elchemy.com]

- 12. mdpi.com [mdpi.com]

- 13. CN102250026A - Synthesis method of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine - Google Patents [patents.google.com]

- 14. CAS 29305-12-2: this compound, hydrobromid… [cymitquimica.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Melamine | Industrial, Food & Medical Applications | Britannica [britannica.com]

- 18. Recent developments in the detection of melamine - PMC [pmc.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. researchgate.net [researchgate.net]

- 21. juniperpublishers.com [juniperpublishers.com]

- 22. americanlaboratory.com [americanlaboratory.com]

- 23. tridhascholars.org [tridhascholars.org]

- 24. toxicology.org [toxicology.org]

- 25. Melamine: Overview, Neurotoxicity and its Mechanism_Chemicalbook [chemicalbook.com]

- 26. Current Insights into the Neurotoxicity of Melamine: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Melamine-ware and Food Safety [cfs.gov.hk]

- 28. Melamine | 108-78-1 [chemicalbook.com]

A Technical Guide to the Theoretical Investigation of Melamine's Electronic Structure

Introduction: The Significance of Melamine's Electronic Architecture

Melamine (2,4,6-triamino-1,3,5-triazine) is a nitrogen-rich heterocyclic compound of immense industrial and scientific interest. Its unique molecular structure, characterized by a planar s-triazine ring and three exocyclic amino groups, underpins its utility as a monomer for resins, a precursor for graphitic carbon nitride (g-C3N4), and a building block for supramolecular assemblies.[1][2] A profound understanding of its electronic structure is not merely an academic exercise; it is the key to predicting its reactivity, intermolecular interactions, and photophysical properties. This knowledge is paramount for professionals in materials science designing novel polymers, for scientists developing advanced sensors, and for researchers exploring its role in biological systems and environmental science.

This technical guide provides an in-depth exploration of the theoretical methodologies used to investigate the electronic landscape of melamine. We will move beyond a simple recitation of facts to explain the causality behind computational choices, offering a framework for designing and interpreting robust theoretical studies.

Part 1: The Theoretical Framework: Density Functional Theory (DFT)

The principal tool for investigating the electronic structure of molecules like melamine is Density Functional Theory (DFT).[3] DFT is a quantum mechanical method that calculates the electronic properties of a system based on its electron density, which is a function of only three spatial coordinates. This approach is computationally more tractable than traditional wave function-based methods, offering a powerful balance of accuracy and efficiency.

The Causality of Method Selection: Functionals and Basis Sets

A successful DFT study hinges on the appropriate selection of two key components: the exchange-correlation functional and the basis set. This choice is not arbitrary; it is dictated by the specific properties being investigated and the nature of the molecule itself.

-

Exchange-Correlation Functionals: This is an approximation of the complex quantum mechanical interactions between electrons. For organic molecules like melamine, hybrid functionals are often the most effective choice.

-

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a widely used and well-benchmarked hybrid functional. It provides reliable geometries and vibrational frequencies for a broad range of organic systems, making it an excellent starting point for melamine studies.[4][5]

-

M06-2X: This is a high-nonlocality functional that is particularly well-suited for systems where non-covalent interactions, such as the hydrogen bonding and π-stacking prevalent in melamine assemblies, are important.[6]

-

-

Basis Sets: A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and type of basis set determine the flexibility the calculation has to describe the distribution of electrons around the nuclei.

-

Pople Style Basis Sets (e.g., 6-31G(d,p), 6-311++G(d,p)): These are common choices for melamine. The 6-31G(d,p) basis set offers a good compromise between speed and accuracy for initial geometry optimizations.[4] For more precise energy calculations and analysis of electronic properties, a larger and more flexible basis set like 6-311++G(d,p) is recommended. The ++ indicates the addition of diffuse functions on all atoms, which are crucial for accurately describing lone pairs and potential anionic character, while the second (d,p) adds polarization functions for greater geometric flexibility.[4][6]

-

The choice of a method like B3LYP/6-311++G(d,p) is a self-validating system: the results, such as vibrational frequencies, can be directly compared with experimental FT-IR and Raman spectra to confirm the accuracy of the chosen theoretical level.[4]

Part 2: The Electronic Properties of Melamine

DFT calculations yield a wealth of information about a molecule's electronic character. For melamine, the most critical parameters include the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential.

Frontier Molecular Orbitals: HOMO & LUMO

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity.

-

HOMO: Represents the orbital from which an electron is most easily removed. Its energy level correlates with the molecule's ability to act as an electron donor.

-

LUMO: Represents the orbital to which an electron is most easily added. Its energy level indicates the molecule's ability to act as an electron acceptor.[7]

The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE) , is a critical descriptor of molecular stability and reactivity. A large gap implies high kinetic stability, while a small gap suggests the molecule is more reactive and easily polarizable.[7] For melamine and its derivatives, calculations show this gap is significant, indicating its inherent stability. Charge transfer within the molecule occurs from the electron-donating amino groups to the electron-accepting triazine ring.[4]

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the electron density surface of a molecule. It provides a powerful visual guide to its reactive sites.

-

Red Regions (Negative Potential): Indicate areas of high electron density, typically associated with lone pairs on electronegative atoms. In melamine, these are found around the nitrogen atoms of the triazine ring, making them sites for electrophilic attack and hydrogen bond acceptance.

-

Blue Regions (Positive Potential): Indicate areas of low electron density or electron deficiency. These are found around the hydrogen atoms of the amino groups, identifying them as sites for nucleophilic attack and hydrogen bond donation.

This clear charge distribution explains melamine's extensive hydrogen-bonding networks, which are fundamental to its crystal structure and its ability to self-assemble on surfaces.[2][8]

Quantitative Electronic Data

The following table summarizes typical electronic property values for melamine and related complexes as determined by DFT calculations, providing a reference for researchers.

| Property | Calculated Value | Level of Theory | Source |

| HOMO Energy | -6.2967 eV | B3LYP/6-311G | [7] |

| LUMO Energy | -1.8096 eV | B3LYP/6-311G | [7] |

| HOMO-LUMO Gap (ΔE) | 4.4871 eV | B3LYP/6-311G | [7] |

| HOMO-LUMO Gap (ΔE) | 3.113 eV | B3LYP/6-311G(d,p) | [9] |

| Dipole Moment | ~0.0 D | B3LYP/6-31G(d,p) | [4] |

| Value for a melamine:1,4-dinitrobenzene charge-transfer complex. |

Part 3: Experimental Protocol: A DFT Workflow for Melamine Analysis

This section provides a generalized, step-by-step protocol for performing a DFT calculation on a single melamine molecule. This workflow is conceptual and can be adapted for various quantum chemistry software packages (e.g., Gaussian, ORCA, VASP).

Objective: To obtain the optimized geometry, vibrational frequencies, and key electronic properties of melamine.

Method: DFT using B3LYP functional and 6-311++G(d,p) basis set.

Protocol:

-

Step 1: Molecular Structure Input

-

Construct the 3D structure of melamine using a molecular modeling program (e.g., GaussView, Avogadro).

-

Ensure the initial geometry is reasonable. While the triazine ring is planar, the amino groups may exhibit some pyramidalization.[10] The initial structure does not need to be perfect, as the optimization step will find the energy minimum.

-

Define the charge (0) and spin multiplicity (singlet) for the neutral molecule.

-

-

Step 2: Geometry Optimization

-

Causality: The purpose of this step is to find the lowest energy conformation of the molecule. The forces on each atom are calculated, and the atomic positions are adjusted iteratively until a stationary point on the potential energy surface is reached.

-

Procedure: Submit the structure for a geometry optimization calculation using the chosen DFT method (B3LYP/6-311++G(d,p)).

-

Verification: Confirm that the optimization has converged successfully by checking the software output for convergence criteria (e.g., forces and displacements below a defined threshold).

-

-

Step 3: Vibrational Frequency Calculation

-

Causality: This is a critical self-validation step. A true energy minimum will have no imaginary frequencies. This calculation also provides the theoretical vibrational spectrum (IR and Raman), which can be compared to experimental data for validation.[4]

-

Procedure: Using the optimized geometry from Step 2, perform a frequency calculation at the same level of theory.

-

Verification: Check the output for imaginary frequencies. The absence of any imaginary frequencies confirms the structure is a true minimum. If imaginary frequencies are present, it indicates a saddle point (a transition state), and the geometry must be re-optimized.

-

-

Step 4: Electronic Property Analysis

-

Causality: With a validated minimum-energy structure, the electronic properties derived from the calculation are physically meaningful.

-

Procedure: Analyze the output file from the frequency calculation.

-

Extract the energies of the HOMO and LUMO to determine the energy gap.

-

Generate molecular orbital surfaces to visualize the spatial distribution of the HOMO and LUMO.

-

Calculate and visualize the Molecular Electrostatic Potential (MEP) surface to identify reactive sites.

-

Analyze the Natural Bond Orbital (NBO) output to understand charge distribution and hyperconjugative interactions.[4]

-

-

Part 4: Visualization of Workflows and Concepts

Diagrams are essential for conceptualizing both the computational process and the resulting electronic structure.

Caption: A typical workflow for the DFT analysis of melamine's electronic structure.

Caption: Conceptual diagram of HOMO and LUMO distributions in melamine.

Part 5: Implications for Research and Development

The theoretical insights into melamine's electronic structure have direct, actionable consequences for various scientific fields:

-

Materials Science: Understanding the electronic properties is crucial for designing melamine-based polymers and porous organic frameworks.[1] The calculated reactivity and interaction sites guide the synthesis of materials with tailored properties for applications like CO₂ capture, where the interaction between the gas and the melamine structure is governed by electrostatic forces.[1]

-

Surface Science and Sensor Technology: Theoretical studies on the adsorption of melamine onto surfaces like carbon materials or nanocages are essential for developing sensitive detection methods.[11][12] DFT calculations can predict adsorption energies and charge transfer between melamine and a substrate, explaining the mechanism behind techniques like Surface-Enhanced Raman Scattering (SERS) for melamine detection.[11][13]

-

Drug Development: While melamine itself is not a therapeutic, the s-triazine core is a privileged structure in medicinal chemistry.[3][6] Understanding the electronic effects of substitutions on the triazine ring allows for the rational design of analogues with specific electronic properties to optimize interactions with biological targets.

References

- 1. Investigation into the Synthetic Strategies of Melamine-Based Porous Polymeric Materials: A Bibliometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synchrotron X‐ray Electron Density Analysis of Chemical Bonding in the Graphitic Carbon Nitride Precursor Melamine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Molecular structure and vibrational spectroscopic investigation of melamine using DFT theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. srs.tcu.edu [srs.tcu.edu]

- 7. irjweb.com [irjweb.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. IR spectroscopy and theoretical vibrational calculation of the melamine molecule - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 11. tandfonline.com [tandfonline.com]

- 12. Melamine adsorption on carbon materials: impact of carbon texture and surface chemistry - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 13. DFT analysis on the adsorption of melamine in Ga12-N12/P12 nanocages: solvent effects, SERS analysis, reactivity properties - PubMed [pubmed.ncbi.nlm.nih.gov]

1,3,5-triazine-2,4,6-triamine crystal structure analysis

An In-Depth Technical Guide to the Crystal Structure Analysis of 1,3,5-Triazine-2,4,6-triamine (Melamine)

Authored by: Gemini, Senior Application Scientist

Foreword: The Architectural Elegance of a Seemingly Simple Molecule

This compound, commonly known as melamine, is a nitrogen-rich heterocyclic aromatic compound.[1][2] While its industrial applications in resins, laminates, and flame retardants are well-established, its true scientific intrigue lies in the intricate architecture of its crystalline solid state.[3] The crystal structure of melamine is not merely a static arrangement of atoms; it is a masterclass in supramolecular assembly, dictated by a robust and highly directional network of hydrogen bonds.[3][4] Understanding this structure is paramount for controlling polymorphism, predicting material properties, and contextualizing its interactions in complex systems, from industrial polymers to biological environments where it can co-crystallize with molecules like cyanuric acid.[5][6]

This guide provides an in-depth exploration of the crystallographic analysis of melamine. We will move beyond simple data reporting to dissect the causality behind experimental choices, offering field-proven insights for researchers, materials scientists, and professionals in drug development. Our focus is on the self-validating nature of crystallographic protocols, ensuring that the data obtained is both accurate and meaningful.

The Fundamental Crystallography of Melamine

At ambient conditions, melamine crystallizes in the monoclinic system.[4] The determination of its structure dates back to the foundational work of Hughes in 1941, which was not only pivotal for understanding melamine but also for introducing the least-squares refinement method that has become a standard in crystallography.[7]

The molecular units of melamine are organized into corrugated sheets or layers, a recurring motif in cyanuric compounds.[1][8] These layers are held together by a comprehensive network of intermolecular hydrogen bonds, which are the dominant force governing the crystal packing.[4][9] Specifically, weak hydrogen bridges exist between the amino groups (–NH₂) of one molecule and the nitrogen atoms within the triazine ring of neighboring molecules.[8] This arrangement creates a highly stable, layered structure with an interlayer distance of approximately 3.3 Å.[9]

| Crystallographic Parameter | Value | Source |

| Chemical Formula | C₃H₆N₆ | [10] |

| Molecular Weight | 126.1199 g/mol | [10] |

| Crystal System | Monoclinic | [4][8] |

| Space Group | P2₁/a (equivalent to P2₁/n) | [4][9] |

| Molecules per Unit Cell (Z) | 4 | [8][9] |

| a | ~10.54 Å | [8] |

| b | ~7.45 Å | [8] |

| c | ~7.25 Å | [8] |

| β | ~112° | [8] |

| Density | 1.571 g/cm³ | [8] |

Note: The unit cell parameters are historical values and may vary slightly in modern, high-precision determinations.

Core Analytical Technique: Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is the definitive technique for elucidating the atomic and molecular structure of a crystalline material.[11] It provides precise three-dimensional coordinates of atoms, allowing for the accurate determination of bond lengths, bond angles, and intermolecular interactions.[11][12]

Causality in Experimental Design: The Primacy of the Single Crystal

The entire success of an SC-XRD analysis hinges on the quality of the single crystal.[12] A suitable crystal must be of adequate size (typically >0.1 mm), possess a regular structure free from significant defects like cracks or twinning, and be compositionally pure.[12] The rationale is straightforward: the diffraction pattern is the collective scattering from trillions of ordered molecules. Imperfections disrupt this order, leading to weak, smeared, or uninterpretable diffraction spots, making structure solution impossible.

Experimental Protocol: From Solution to Structure

Step 1: Growing High-Quality Melamine Crystals

Growing X-ray quality crystals of organic compounds is often the most challenging step.[13] Melamine can be crystallized from various solvents, including water.[8] The slow evaporation technique is a reliable method.

Protocol:

-

Solvent Selection: Choose a solvent in which melamine is moderately soluble. If solubility is too high, only small crystals will form.[13] For melamine, deionized water is a common choice.

-

Preparation of a Saturated Solution: Gently heat the solvent and add melamine powder incrementally until no more solute dissolves. Create a saturated or near-saturated solution.[13]

-

Hot Filtration (Critical for Purity): To remove dust and other particulate matter that can act as unwanted nucleation sites, filter the hot, saturated solution through a clean, pre-warmed glass frit or a syringe filter into a pristine crystallization vessel.[14] Using new or meticulously cleaned glassware is recommended to avoid scratches that can induce premature crystallization.[14]

-

Slow Evaporation: Cover the vessel with a perforated cap (e.g., Parafilm with a few pinholes). This prevents rapid solvent loss and contamination while allowing for slow evaporation.

-

Patience and Isolation: Place the vessel in a location free from mechanical vibrations and significant temperature fluctuations.[13] Disturbances can lead to the formation of many small, imperfect crystals instead of a few large, high-quality ones.[15] Allow several days to weeks for crystals to form.

Step 2: Data Collection and Structure Refinement

-

Crystal Mounting: Carefully select a well-formed, transparent crystal and mount it on a goniometer head.

-

X-ray Diffraction: The crystal is placed in a monochromatic X-ray beam and rotated.[12] As the crystal rotates, different crystallographic planes satisfy the Bragg condition and diffract the X-rays, producing a pattern of reflections (spots) of varying intensities.[11] These are recorded by a detector, such as a CCD or pixel detector.[12]

-

Data Processing: The collected images, containing tens of thousands of reflections, are processed. The software integrates the intensity of each reflection and corrects for experimental factors.

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure. Initial phases are determined (often using direct methods), which generates an initial electron density map.[12] From this map, atomic positions are inferred. This initial model is then refined using least-squares methods to achieve the best possible fit between the observed diffraction amplitudes and those calculated from the model.[7]

Visualization: SC-XRD Workflow

Caption: Workflow for Melamine Crystal Structure Determination via SC-XRD.

Complementary Technique: Powder X-ray Diffraction (P-XRD)

While SC-XRD provides the ultimate structural detail, it requires a single crystal. Many materials, however, can only be prepared as polycrystalline powders.[16] For these samples, Powder X-ray Diffraction (P-XRD) is an indispensable tool for phase identification, purity assessment, and even for solving crystal structures when single crystals are unattainable.[16][17]

Rationale for P-XRD in Melamine Analysis

P-XRD is particularly useful for:

-

Quality Control: Verifying the bulk purity of synthesized melamine powder.

-

Phase Identification: Confirming that the material is the expected monoclinic phase.

-

Mixture Analysis: Simultaneously detecting and quantifying melamine and other crystalline components, such as cyanuric acid, in a mixture.[17]

-

High-Pressure Studies: Investigating pressure-induced phase transitions, as single crystals are difficult to handle in such experiments.[1][4]

Experimental Protocol: P-XRD Analysis of Melamine

This protocol is adapted from a validated method for the simultaneous detection of melamine and cyanuric acid.[17]

Protocol:

-

Sample Preparation: Gently grind the crystalline melamine sample into a fine, homogeneous powder using an agate mortar and pestle. This ensures that the crystallites are randomly oriented.

-

Sample Mounting: Pack the powder into a sample holder. A reflection-transmission spinner stage is optimal as it rotates the sample during analysis, minimizing preferred orientation effects and improving data quality.[17]

-

Instrument Setup and Data Acquisition:

-

X-ray Source: Cu Kα radiation is standard.

-

Voltage and Current: Set the X-ray tube to optimized parameters, such as 45 kV and 45 mA, to maximize peak intensity.[17]

-

Scan Range (2θ): A typical range for organic compounds is 5° to 50°.

-

Scan Conditions: For high-resolution data, use a small step size (e.g., 0.006°) and a long step time (e.g., 150 s).[17]

-

-

Data Analysis:

-

Phase Identification: Compare the experimental diffraction pattern (a plot of intensity vs. 2θ angle) to reference patterns from a crystallographic database, such as the International Centre for Diffraction Data (ICDD).[17]

-

Rietveld Refinement: For quantitative analysis or structure verification, perform a Rietveld refinement. This method fits a calculated diffraction pattern (based on a known or trial crystal structure) to the experimental data, refining parameters like lattice parameters, atomic positions, and phase fractions.[17]

-

Visualization: The Hydrogen Bond Network

The extensive hydrogen bonding is the defining feature of melamine's crystal packing. The amino groups act as hydrogen bond donors, while the ring nitrogens act as acceptors, creating a robust, layered network.

Caption: 2D Representation of Melamine's N-H···N Hydrogen Bonding Scheme.

Advanced Analysis: Polymorphism Under High Pressure

While exceptionally stable at ambient conditions, melamine's crystal structure can be altered under extreme pressure. High-pressure X-ray diffraction studies have shown that while the individual melamine molecules are remarkably rigid, the intermolecular hydrogen bonds accommodate the pressure, leading to significant changes in crystal packing.[2][4] Above approximately 30-36 GPa, melamine undergoes a phase transition from its ambient monoclinic structure to a triclinic polymorph, indicated by dramatic changes in the diffraction pattern.[1][4] This research is crucial for understanding the stability of related energetic materials and for the potential synthesis of novel carbon-nitride materials.[1][2]

Conclusion: A Validated Approach to Structural Integrity

The crystal structure analysis of this compound is a prime example of applying fundamental crystallographic principles to a material of significant industrial and scientific interest. The self-validating workflows of Single-Crystal and Powder X-ray Diffraction, when executed with meticulous attention to detail from sample preparation to data refinement, provide an unambiguous picture of its elegant, hydrogen-bond-driven architecture. The insights gained from these analyses are not merely academic; they inform our understanding of material stability, polymorphism, and supramolecular chemistry, providing a solid foundation for future research and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Evolution of Interatomic and Intermolecular Interactions and Polymorphism of Melamine at High Pressure (Journal Article) | OSTI.GOV [osti.gov]

- 3. Novel melamine – salicylic salt solvates and co-crystals; an analysis of the energetic parameters of the intermolecular hydrogen bonds stabilizing the ... - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE00684G [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. The structure of the melamine–cyanuric acid co-crystal - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 6. The structure of the melamine–cyanuric acid co-crystal - CrystEngComm (RSC Publishing) DOI:10.1039/C3CE40709H [pubs.rsc.org]

- 7. garfield.library.upenn.edu [garfield.library.upenn.edu]

- 8. royalsocietypublishing.org [royalsocietypublishing.org]

- 9. Synchrotron X‐ray Electron Density Analysis of Chemical Bonding in the Graphitic Carbon Nitride Precursor Melamine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound [webbook.nist.gov]

- 11. creative-biostructure.com [creative-biostructure.com]

- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 13. How To [chem.rochester.edu]

- 14. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 15. Home Page [chem.ualberta.ca]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Properties of Melamine

Introduction: The Analytical Imperative for Melamine Characterization

Melamine (1,3,5-triazine-2,4,6-triamine), a nitrogen-rich organic compound, is a critical raw material in the synthesis of melamine-formaldehyde resins used in laminates, coatings, and adhesives.[1][2] However, its high nitrogen content (approximately 66% by mass) has led to its illicit use as an adulterant in food products, most notably in milk and infant formula, to artificially inflate apparent protein content.[3] This fraudulent practice carries severe health risks, including kidney failure and death, necessitating robust and reliable analytical methods for its detection and quantification.[2][3]

Spectroscopic techniques are at the forefront of melamine analysis, offering rapid, sensitive, and often non-destructive means of identification and quantification. This guide provides an in-depth exploration of the spectroscopic properties of melamine, focusing on the core techniques of Infrared (IR), Raman, Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the molecular basis for melamine's spectral signatures, present detailed experimental protocols, and discuss the causality behind methodological choices to ensure scientific integrity and trustworthiness in your applications.

Vibrational Spectroscopy of Melamine: A Tale of Two Techniques

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques that probe the vibrational modes of a molecule. The distinct spectral fingerprints generated by these methods arise from the fundamental structure of melamine, which consists of a triazine ring and three exocyclic amino groups.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a sample, exciting molecular vibrations such as stretching and bending. The FTIR spectrum of melamine is rich with features that can be directly correlated to its functional groups.

A key aspect of melamine's IR spectrum is the influence of intermolecular hydrogen bonding.[4][5] In the solid state, melamine molecules form an extensive network of hydrogen bonds, which significantly affects the position and shape of the vibrational bands, particularly those of the amino groups. Theoretical calculations, comparing a single melamine molecule to a multi-molecule cluster, have demonstrated that accurate representation of these hydrogen bonds is crucial for matching calculated spectra with experimental results.[4][5]

Key Spectral Features of Melamine (FTIR)

| Wavenumber (cm⁻¹) | Vibrational Assignment | Reference(s) |

| 3000-3500 | –NH₂ stretching vibrations (amine group) | [6][7] |

| 1643 | Triazine ring vibration | [6][7] |

| 1433-1533 | C–N stretching vibrations | [6][7] |

| 1149 | NH₂ rocking | [8] |

| 1022 | Triazine ring vibration | [6][7] |

| 810 | Triazine ring vibration | [6][7] |

Experimental Protocol: ATR-FTIR Analysis of Melamine Powder

This protocol outlines the direct analysis of a solid melamine sample using an Attenuated Total Reflectance (ATR) accessory, a common and convenient method that requires minimal sample preparation.

I. Instrumentation & Reagents

-

FTIR Spectrometer equipped with a Diamond or Zinc Selenide (ZnSe) ATR accessory.

-

Melamine standard (purity > 99.5%).

-

Isopropanol or ethanol for cleaning.

-

Lint-free wipes.

II. Procedure

-

Background Collection:

-

Ensure the ATR crystal is clean by wiping it with a lint-free wipe dampened with isopropanol and allowing it to dry completely.

-

Collect a background spectrum. This is a critical step to account for the absorbance of the ambient atmosphere (e.g., CO₂, water vapor) and the instrument itself.

-

-

Sample Analysis:

-

Place a small amount of melamine powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply consistent pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal. Inconsistent pressure is a common source of variability in spectral intensity.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The resulting spectrum should be automatically ratioed against the collected background.

-

If necessary, perform a baseline correction to account for any sloping baselines.

-

Identify and label the characteristic peaks of melamine as detailed in the table above.

-

Raman Spectroscopy

Raman spectroscopy relies on the inelastic scattering of monochromatic light (from a laser) by a molecule. The resulting Raman shift provides information about the vibrational modes, similar to IR spectroscopy. However, the selection rules differ; Raman is more sensitive to non-polar bonds and symmetric vibrations, making it an excellent complementary technique to FTIR.

The most prominent peaks in the Raman spectrum of melamine correspond to the breathing modes of the triazine ring.[9]

Key Spectral Features of Melamine (Raman)

| Raman Shift (cm⁻¹) | Vibrational Assignment | Reference(s) |

| 983 | Ring-breathing I mode | [9] |

| 678 | Ring-breathing II mode (prominent) | [9] |

| 587 | Ring vibration | [9] |

Surface-Enhanced Raman Scattering (SERS)

A significant advancement in Raman spectroscopy is Surface-Enhanced Raman Scattering (SERS), which can enhance the Raman signal by many orders of magnitude.[10] This technique involves adsorbing the analyte onto a nanostructured metallic surface, typically gold or silver. The enhancement arises from both electromagnetic (localized surface plasmon resonance) and chemical mechanisms.

SERS is particularly valuable for detecting trace amounts of melamine in complex matrices like milk.[11][12] The use of gold or silver nanoparticles as SERS substrates has been shown to be effective for the quantitative detection of melamine.[13]

Experimental Workflow for SERS Detection of Melamine in a Liquid Matrix

The following diagram illustrates a typical workflow for SERS-based melamine detection.

Caption: A generalized workflow for the SERS-based detection of melamine.

Electronic Spectroscopy: UV-Visible Absorption

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within a molecule. Melamine itself does not have strong chromophores that absorb in the visible region, but it does exhibit absorption in the UV range.

Pure melamine solution typically shows two absorption maxima. However, direct UV-Vis spectroscopy for melamine quantification can be challenging due to low sensitivity and potential interference from other UV-absorbing compounds in a complex matrix.[14]

To overcome these limitations, methods have been developed that involve the formation of a colored complex. One such method is based on the Mannich reaction, where melamine reacts with formaldehyde and a ketone compound (like Uranine) to form a complex with a distinct absorption maximum, allowing for spectrophotometric quantification.[14][15]

Key Spectral Features of Melamine (UV-Vis)

| Wavelength (nm) | Condition | Reference(s) |

| 210 & 236 | Direct measurement in solution | |

| 210 - 214 | Melamine-formaldehyde-Uranine complex | [14][15] |

| ~250 | In aqueous solution for industrial quality control | [1] |

Experimental Protocol: UV-Vis Spectrophotometric Quantification of Melamine

This protocol is adapted for the quantification of industrial melamine in an aqueous solution, a straightforward method for quality control.[1]

I. Instrumentation & Reagents

-

UV-Vis Spectrophotometer.

-

1 cm quartz cuvettes.

-

Melamine standard (purity > 99.5%).

-

Deionized water.

-

Volumetric flasks and pipettes.

-

Ultrasonic bath.

II. Procedure

-

Preparation of Standard Solutions:

-

Prepare a stock solution of melamine (e.g., 1000 µg/mL) by accurately weighing the standard and dissolving it in a known volume of deionized water. Use of an ultrasonic bath can aid in complete dissolution.[1]

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards with concentrations spanning the expected range of the unknown sample (e.g., 0.05, 0.10, 0.25, 0.50, 1.00, and 1.50 mg/mL).[1]

-

-

Preparation of Sample Solution:

-

Spectrophotometric Measurement:

-

Set the spectrophotometer to a wavelength of 250 nm.[1]

-

Use deionized water to zero the instrument (as a blank).

-

Measure the absorbance of each calibration standard and the sample solution.

-

-

Quantification:

-

Construct a calibration curve by plotting the absorbance of the standards versus their known concentrations.

-

Determine the concentration of melamine in the sample solution by interpolating its absorbance on the calibration curve.

-

Calculate the purity of the industrial melamine sample based on the initial weight and final concentration.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily protons (¹H NMR) and carbon-13 (¹³C NMR). It is a powerful tool for structural elucidation and quantitative analysis.

For melamine, the ¹H NMR spectrum in a solvent like DMSO-d₆ shows a characteristic singlet for the amine (–NH₂) protons.[16] However, in aqueous solutions, this peak may not be visible due to rapid proton exchange with the solvent.[16][17] The ¹³C NMR spectrum shows a single peak corresponding to the three equivalent carbon atoms in the triazine ring.[18]

NMR has been successfully used for both non-targeted screening and simultaneous quantification of melamine in food products.[16] High-resolution magic angle spinning (HRMAS) NMR even allows for the quantitative detection of melamine in complex food matrices with minimal sample preparation.[16]

Key Spectral Features of Melamine (NMR)

| Nucleus | Solvent | Chemical Shift (ppm) | Assignment | Reference(s) |

| ¹H | DMSO-d₆ | ~5.93 - 6.02 | Singlet, –NH₂ protons | [16] |

| ¹³C | DMSO-d₆ | ~167.28 | Triazine ring carbons | [18] |

Conclusion: An Integrated Spectroscopic Approach

The spectroscopic analysis of melamine is a multi-faceted field where each technique offers unique advantages. FTIR and Raman spectroscopy provide rich structural information through vibrational analysis, with SERS enabling ultra-sensitive detection. UV-Vis spectroscopy, particularly when coupled with complexation reactions, offers a straightforward method for quantification. NMR provides unambiguous structural confirmation and quantitative data, even in complex mixtures.

As a senior application scientist, the choice of technique is dictated by the analytical question at hand. For rapid quality control of raw material, FTIR or UV-Vis may be sufficient. For trace-level detection of adulterants in food, SERS or LC-MS/MS are the methods of choice. For definitive structural confirmation and complex mixture analysis, NMR is unparalleled. By understanding the fundamental spectroscopic properties of melamine and the causality behind the experimental choices, researchers can develop and validate robust, reliable, and trustworthy methods to ensure both product quality and public safety.

References

- 1. Determination Of Melamine Content By UV Spectrophotometry [jinjiangmelamine.com]

- 2. Raman spectra of drop coating deposition Raman for melamine solution | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 3. Melamine - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Distinct Difference in Sensitivity of NIR vs. IR Bands of Melamine to Inter-Molecular Interactions with Impact on Analytical Spectroscopy Explained by Anharmonic Quantum Mechanical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. FT-IR fingerprinting as an Analytical tool for determination of Melamine leaching from Melamine tablewares and their Biological implications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Simultaneous colorimetric and Surface-Enhanced Raman Scattering detection of melamine from milk - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. spiedigitallibrary.org [spiedigitallibrary.org]

- 13. spiedigitallibrary.org [spiedigitallibrary.org]

- 14. researchgate.net [researchgate.net]

- 15. HPLC and spectrophotometry methods for measuring melamine migration from melamine dishes to food simulants - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. Melamine | C3N3(NH2)3 | CID 7955 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 1,3,5-Triazine-2,4,6-triamine (Melamine) in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility of 1,3,5-triazine-2,4,6-triamine, commonly known as melamine, in a range of organic solvents. As a critical parameter in its wide-ranging applications, from the synthesis of resins to its use as a flame retardant and in drug development, understanding and predicting melamine's solubility is paramount for researchers, scientists, and chemical engineers. This document delves into the molecular characteristics of melamine that govern its solubility, presents a compilation of quantitative solubility data in various organic solvents, and outlines a robust experimental protocol for its determination. Furthermore, it explores the theoretical underpinnings of melamine's solubility and the factors that influence it, offering a holistic resource for professionals working with this versatile compound.

Introduction: The Enduring Relevance of Melamine and its Solubility

Melamine (C₃H₆N₆) is a white crystalline solid characterized by a 1,3,5-triazine skeleton with three primary amine groups.[1] This structure imparts a high degree of thermal stability, chemical resistance, and a remarkable 67% nitrogen content by mass, which is central to many of its applications, including the production of durable thermosetting plastics and fire-retardant materials.[2][3]

The solubility of melamine is a fundamental physical property that dictates its behavior in various chemical processes. For instance, in the production of melamine-formaldehyde resins, a primary application, the dissolution of melamine in formaldehyde is a crucial initial step.[4][5] In the realm of materials science and drug development, the ability to dissolve melamine in suitable organic solvents is essential for creating homogeneous reaction mixtures, enabling purification through recrystallization, and formulating coatings and composites.

This guide aims to provide a detailed exploration of melamine's solubility in organic solvents, moving beyond simple data reporting to explain the "why" behind the observed phenomena. By understanding the interplay of intermolecular forces, solvent properties, and environmental conditions, researchers can make informed decisions in solvent selection and process optimization.

Molecular Structure and its Influence on Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. Melamine's unique structure, featuring a polar triazine ring and multiple amine groups capable of acting as both hydrogen bond donors and acceptors, results in a complex solubility profile.

The key molecular features influencing melamine's solubility are:

-

High Polarity: The presence of six nitrogen atoms in the triazine ring and three exocyclic amino groups creates a significant dipole moment, making the molecule highly polar.

-

Extensive Hydrogen Bonding: The three primary amine groups can readily form strong hydrogen bonds with both other melamine molecules (in the solid state) and with polar solvent molecules. This extensive intermolecular hydrogen bonding in the crystal lattice contributes to its high melting point (354 °C) and relatively low solubility in many common solvents.[6][7]

-

Planar Structure: The melamine molecule is planar, allowing for efficient packing in the crystal lattice, which further increases the energy required to break the intermolecular forces and dissolve the solid.

For a solvent to effectively dissolve melamine, it must be capable of overcoming the strong intermolecular forces within the melamine crystal lattice. This typically requires solvents that are highly polar and can engage in significant hydrogen bonding with the melamine molecules.

Quantitative Solubility of Melamine in Organic Solvents

The solubility of melamine in organic solvents is generally limited, particularly in non-polar or weakly polar solvents. However, it exhibits appreciable solubility in certain polar organic solvents, especially at elevated temperatures. The following table summarizes available quantitative solubility data for melamine in various organic solvents. It is important to note that solubility is highly dependent on temperature, and the data presented here should be considered in the context of the specified conditions.

| Solvent | Temperature (°C) | Solubility (g/L) | Reference |

| Acetone | 30 | 0.3 | [4] |

| Ethanol | 30 | 0.6 | [4] |

| Dimethylformamide (DMF) | 30 | 0.1 | [4] |

| Ethyl Cellosolve | 30 | 11.2 | [4] |

| Dimethyl Sulfoxide (DMSO) | Room Temperature | Soluble | [8][9] |

| Hot Ethylene Glycol | - | Soluble | [4] |

| Glycerin | - | Soluble | [4] |

| Pyridine | - | Soluble | [4] |

| Benzene | - | Insoluble | [4][10] |

| Carbon Tetrachloride | - | Insoluble | [4][10] |

| Diethyl Ether | - | Insoluble | [1] |

Key Insights from the Data:

-

Polar Protic and Aprotic Solvents: Melamine shows higher solubility in polar solvents capable of hydrogen bonding, such as ethyl cellosolve, hot ethylene glycol, and glycerin.[4] Dimethyl sulfoxide (DMSO), a highly polar aprotic solvent, is also an effective solvent for melamine.[8][9]

-

Limited Solubility in Alcohols: The solubility in lower alcohols like ethanol is quite low at room temperature.[4][11]

-

Insolubility in Non-Polar Solvents: As expected, melamine is practically insoluble in non-polar solvents like benzene, carbon tetrachloride, and diethyl ether.[1][4][10] This is due to the inability of these solvents to overcome the strong intermolecular forces in the melamine crystal.

-

Reactive Solvents: Melamine exhibits good solubility in formaldehyde and hydroxymethyl derivatives of ketones, but this is a case of reactive dissolution where chemical reactions occur to form resins.[5]

Experimental Determination of Melamine Solubility: A Self-Validating Protocol

Accurate determination of solubility is crucial for process development and quality control. The following protocol describes a robust and self-validating method for determining the solubility of melamine in an organic solvent using the isothermal shake-flask method, a widely accepted standard.

4.1. Principle

An excess amount of melamine is equilibrated with the solvent of interest at a constant temperature until the solution is saturated. The concentration of melamine in the saturated solution is then determined analytically.

4.2. Materials and Equipment

-

High-purity melamine (recrystallized and dried)

-

Analytical grade organic solvent

-

Constant temperature water bath or incubator with shaking capabilities

-

Calibrated thermometer

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

4.3. Experimental Workflow

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

4.4. Detailed Step-by-Step Methodology

-

Preparation: Accurately weigh an amount of melamine known to be in excess of its expected solubility and add it to a sealed flask. Add a precise volume of the organic solvent.

-

Equilibration: Place the sealed flask in a constant temperature shaker bath. Allow the mixture to equilibrate for at least 24 hours to ensure saturation is reached. The continuous agitation facilitates the dissolution process.

-

Sampling: After the equilibration period, cease agitation and allow the excess solid melamine to settle. Carefully withdraw an aliquot of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filtration: Immediately filter the aliquot through a syringe filter to remove any suspended microcrystals. This step is critical to prevent overestimation of the solubility.

-

Analysis: Accurately dilute the filtered saturated solution with the same solvent to a concentration within the linear range of the analytical method. Analyze the diluted solution using a pre-calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of melamine.

-

Validation: To ensure that equilibrium has been reached, it is recommended to take samples at multiple time points (e.g., 24, 48, and 72 hours) and confirm that the measured concentration remains constant.

Factors Influencing Melamine Solubility

Several factors can significantly impact the solubility of melamine in organic solvents.

-

Temperature: As with most solids, the solubility of melamine in organic solvents generally increases with temperature.[6][12] This is because the dissolution process is typically endothermic, meaning that heat is absorbed to overcome the lattice energy of the solid.

-

pH: The solubility of melamine can be influenced by the pH of the solvent system, particularly in protic solvents.[4][6] In acidic conditions, the amine groups of melamine can be protonated, forming soluble salts.[12] Similarly, in strongly alkaline conditions, solubility can also increase.[4]

-

Solvent Polarity and Hydrogen Bonding Capability: As previously discussed, polar solvents that can act as hydrogen bond donors or acceptors are more effective at dissolving melamine.

-

Presence of Other Solutes: The presence of other solutes can affect the solubility of melamine through various mechanisms, such as co-solvency or the common ion effect if salts are present.

Theoretical Models for Solubility Prediction

While experimental determination remains the gold standard, several theoretical models can be used to estimate or correlate the solubility of solids like melamine. The Apelblat equation is a commonly used semi-empirical model that correlates the solubility of a solute with temperature.[13] More advanced models based on thermodynamic principles, such as the General Solubility Equation (GSE), can provide predictions based on the solute's melting point and partition coefficient.[14] However, the accuracy of these models for highly polar and hydrogen-bonding compounds like melamine can be limited.

Conclusion: A Practical Framework for Understanding Melamine Solubility

The solubility of this compound in organic solvents is a complex interplay of its molecular structure and the properties of the solvent. This guide has provided a comprehensive overview of this critical property, from the fundamental principles governing solubility to practical experimental protocols and a summary of available data. A thorough understanding of melamine's solubility behavior is indispensable for its effective utilization in various industrial and research applications. By leveraging the information presented herein, researchers and professionals can make more informed decisions regarding solvent selection, process design, and the development of new melamine-based materials.

References

- 1. Melamine | C3N3(NH2)3 | CID 7955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Melamine [niik.ru]

- 3. atamankimya.com [atamankimya.com]

- 4. Solubility Of Melamine Overview Clearly [jinjiangmelamine.com]

- 5. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. This compound [chemister.ru]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Melamine - Wikipedia [en.wikipedia.org]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. researchgate.net [researchgate.net]

- 14. Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Melamine

Introduction

Melamine (1,3,5-triazine-2,4,6-triamine) is a nitrogen-rich organic compound with the chemical formula C₃H₆N₆.[1][2] It presents as a white, crystalline powder and is a trimer of cyanamide.[1][2] While colloquially associated with durable plastics, melamine itself is a distinct chemical entity. Its high nitrogen content, approximately 66% by mass, is a defining characteristic that underpins many of its industrial applications, most notably in the production of melamine-formaldehyde (MF) resins.[2][3][4] These thermosetting plastics are valued for their durability, heat resistance, and hard surface, finding use in laminates, coatings, adhesives, and dinnerware.[2][5][6] This guide provides a comprehensive technical overview of the core physical and chemical properties of melamine, its reactivity, and the analytical methodologies employed for its characterization, tailored for researchers, scientists, and professionals in drug development.

I. Physicochemical Characteristics

A fundamental understanding of melamine's physical properties is crucial for its handling, processing, and analysis. These properties dictate its behavior in various matrices and are foundational to the development of analytical methods for its detection and quantification.

General Properties

Melamine is an odorless, white crystalline solid at room temperature.[1][7][8] Its molecular structure is based on a 1,3,5-triazine ring, a heterocyclic aromatic compound, with three amino groups attached to the carbon atoms.[1][4] This symmetrical and planar structure contributes to its crystalline nature and thermal stability.

Solubility Profile

Melamine exhibits limited solubility in water and most organic solvents.[1] Its solubility in water is approximately 3.1 to 3.5 g/L at room temperature (around 20°C).[7][9] However, its aqueous solubility is significantly influenced by temperature, increasing as the temperature rises.[7][9] For instance, the solubility increases to 6.4% at 100°C.[9]

The pH of the solution also plays a critical role; melamine is more soluble in acidic and alkaline solutions compared to neutral conditions.[7][9] In organic solvents, melamine is generally more soluble in polar solvents like methanol, ethanol, formaldehyde, acetic acid, hot ethylene glycol, glycerin, and pyridine.[7][9] It is considered insoluble in nonpolar solvents such as acetone, ethers, benzene, and carbon tetrachloride.[9]

Table 1: Quantitative Physical and Chemical Properties of Melamine

| Property | Value | Source(s) |

| Chemical Formula | C₃H₆N₆ | [1][2] |

| Molar Mass | 126.12 g/mol | [7][10] |

| Appearance | White crystalline solid/powder | [1][7] |

| Density | 1.573 g/cm³ | [7][10] |

| Melting Point | Decomposes at ~343-354°C (649-669°F) | [2][10][11] |

| Water Solubility | ~3.24 g/L at 20°C | [2] |

| log Kow | -1.37 | [10] |

Thermal Properties

Melamine has a high melting point, though it typically decomposes upon melting at approximately 354°C (669°F).[7][11] When heated, it can sublime, transitioning directly from a solid to a gaseous state.[2][11] This thermal stability is a key attribute for its use in high-pressure laminates and molding compounds. However, at temperatures approaching its melting point, it decomposes, releasing nitrogen gas, which is the principle behind its flame-retardant properties.[2][3]

II. Chemical Reactivity and Behavior

The chemical behavior of melamine is dominated by the reactivity of the amino groups on the triazine ring. This reactivity is central to its primary industrial application: the synthesis of melamine-formaldehyde resins.

Reaction with Formaldehyde

Melamine reacts with formaldehyde through a condensation polymerization process to form melamine-formaldehyde (MF) resins.[1][3][5] This reaction initially involves the addition of formaldehyde to the amino groups to form hydroxymethyl derivatives.[5] Subsequent heating in the presence of an acid catalyst leads to further condensation and cross-linking, forming a rigid, three-dimensional network structure.[5] The linkages between the triazine rings can be methylene bridges or ether bonds.[12] The high degree of cross-linking in the cured resin is responsible for its characteristic hardness, thermal stability, and chemical resistance.[3]

Caption: Reaction pathway for the formation of melamine-formaldehyde resin.

Flame Retardancy

The high nitrogen content of melamine is the basis for its use as a flame retardant.[1][2][3] When exposed to high temperatures, melamine decomposes endothermically, absorbing heat and releasing inert nitrogen gas.[3][13] This release of nitrogen dilutes oxygen and flammable gases in the vicinity of the fire, thereby inhibiting combustion.[3]

III. Analytical Characterization

Accurate and reliable analytical methods are essential for the detection and quantification of melamine, particularly in food and consumer products where its presence is a safety concern.[14][15] A variety of techniques are employed, each with its own advantages and limitations.

Chromatographic Methods

Chromatographic techniques, especially when coupled with mass spectrometry, are the gold standard for melamine analysis due to their sensitivity and specificity.[16][17]

-

High-Performance Liquid Chromatography (HPLC): HPLC, often with UV detection, is a widely used method for melamine quantification.[16][18] Due to melamine's polar nature, specialized columns such as ion-exchange or hydrophilic interaction liquid chromatography (HILIC) columns are often necessary to achieve adequate retention.[14] Reversed-phase HPLC methods have also been developed, sometimes utilizing ion-pairing agents.[18]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful tool for melamine analysis. A key consideration for this method is that melamine's high polarity requires a derivatization step to increase its volatility before it can be analyzed by GC.[14]

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-tandem mass spectrometry is a highly sensitive and specific method for detecting trace levels of melamine in complex matrices like food products.[16][17] It is often considered the confirmatory method of choice.[14]

Experimental Protocol: HPLC-UV for Melamine Determination

This protocol provides a general workflow for the analysis of melamine in a liquid matrix (e.g., milk) using HPLC-UV.

-

Sample Preparation (Protein Precipitation):

-

To a known volume of the liquid sample, add an equal volume of a precipitating agent like acetonitrile or a trichloroacetic acid solution.[18]

-

Vortex the mixture thoroughly to ensure complete protein precipitation.

-

Centrifuge the sample to pellet the precipitated proteins.

-

Filter the supernatant through a 0.22 µm syringe filter prior to injection.

-

-

HPLC Conditions:

-

Column: A C18 column or a specialized column like a HILIC or mixed-mode column can be used.[14][18][19]

-

Mobile Phase: An isocratic or gradient mobile phase typically consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile) is employed.[19][20]

-

Flow Rate: A typical flow rate is around 1.0 mL/min.[19]

-

Detection: UV detection is commonly set at around 240 nm.[20]

-

Injection Volume: A standard injection volume is 20-100 µL.[21]

-

-

Quantification:

-

A calibration curve is generated using standard solutions of melamine of known concentrations.

-

The concentration of melamine in the sample is determined by comparing its peak area to the calibration curve.

-

Caption: General workflow for HPLC analysis of melamine.

Spectroscopic Methods

Spectroscopic techniques offer rapid screening capabilities for melamine detection.

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy can be used to identify melamine based on its characteristic vibrational frequencies. Key peaks include those corresponding to the triazine ring (around 800 cm⁻¹ and 1500-1670 cm⁻¹) and the amine groups (3000-3500 cm⁻¹).[22]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H NMR, can be used for both the identification and quantification of melamine in food samples.[23][24] The protons of the amine groups in melamine produce a characteristic signal that can be integrated for quantitative analysis.[25][26]

Table 2: Key Spectroscopic Features for Melamine Identification

| Spectroscopic Technique | Key Features and Observations | Source(s) |

| FTIR | Triazine ring vibrations (~810 cm⁻¹, ~1550 cm⁻¹), C-N stretching, and N-H stretching of amine groups (~3000-3500 cm⁻¹). | [22][27][28] |

| ¹H NMR | A characteristic singlet peak for the amine (NH₂) protons. | [25][26] |

| ¹³C NMR | A single resonance for the three equivalent carbon atoms in the triazine ring. | [29] |

IV. Safety and Toxicology

While melamine itself exhibits low acute toxicity, chronic exposure can lead to serious health effects.[30] The primary concern is its potential to cause kidney stones and renal failure.[2][31] When co-ingested with its analogue, cyanuric acid, melamine can form insoluble crystals in the renal tubules, leading to kidney blockage and damage.[2] Due to these health risks, regulatory bodies worldwide have set strict limits on the amount of melamine permissible in food and animal feed.[2] The World Health Organization has established a tolerable daily intake (TDI) for melamine of 0.2 mg per kg of body weight.[30]

Conclusion

Melamine's distinct physical and chemical properties, primarily its high nitrogen content, thermal stability, and reactivity with formaldehyde, have established it as a vital industrial chemical. Its unique 1,3,5-triazine structure dictates its behavior, from its solubility characteristics to its utility in forming durable thermosetting resins. A thorough understanding of these properties is fundamental for its safe and effective use in various applications. Furthermore, the development and application of robust analytical methods, such as HPLC and mass spectrometry, are critical for ensuring product safety and regulatory compliance, particularly in the food and consumer goods industries. This guide serves as a foundational resource for scientists and researchers, providing the core technical knowledge necessary for working with and analyzing this multifaceted compound.

References

- 1. Melamine: Structure, Formula, Properties & Key Uses [vedantu.com]

- 2. Melamine - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. Melamine Structure & Industrial Applications | TJCY Chemical [tjcyindustrialchem.com]

- 5. Melamine resin - Wikipedia [en.wikipedia.org]

- 6. What is Melamine Made Of? Find Out the Ingredients and Production Process [elchemy.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Melamine [niik.ru]

- 9. Solubility Of Melamine Overview Clearly [jinjiangmelamine.com]

- 10. Melamine | C3N3(NH2)3 | CID 7955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Melamine Melting Point-A Key Characteristic [jinjiangmelamine.com]